1,3-Dibenzyl-2-(3-nitrophenyl)-1,3-diazinane
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Overview
Description
1,3-Dibenzyl-2-(3-nitrophenyl)-1,3-diazinane is an organic compound with the molecular formula C23H23N3O2 It is a member of the diazinane family, characterized by a six-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dibenzyl-2-(3-nitrophenyl)-1,3-diazinane typically involves the reaction of benzylamine with 3-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including condensation and cyclization, to form the desired diazinane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium or platinum may be employed to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
1,3-Dibenzyl-2-(3-nitrophenyl)-1,3-diazinane undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a metal catalyst.
Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Sodium hydride (NaH), alkyl halides.
Major Products Formed
Oxidation: 1,3-Dibenzyl-2-(3-aminophenyl)-1,3-diazinane.
Reduction: Various oxides and derivatives.
Substitution: Compounds with substituted benzyl groups.
Scientific Research Applications
1,3-Dibenzyl-2-(3-nitrophenyl)-1,3-diazinane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Dibenzyl-2-(3-nitrophenyl)-1,3-diazinane involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzyl groups may facilitate binding to proteins or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dibenzyl-2-(4-chloro-3-nitrophenyl)-1,3-diazinane
- 1,3-Dibenzyl-2-(3-aminophenyl)-1,3-diazinane
- 1,3-Dibenzyl-2-(3-methoxyphenyl)-1,3-diazinane
Uniqueness
1,3-Dibenzyl-2-(3-nitrophenyl)-1,3-diazinane is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C24H25N3O2 |
---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
1,3-dibenzyl-2-(3-nitrophenyl)-1,3-diazinane |
InChI |
InChI=1S/C24H25N3O2/c28-27(29)23-14-7-13-22(17-23)24-25(18-20-9-3-1-4-10-20)15-8-16-26(24)19-21-11-5-2-6-12-21/h1-7,9-14,17,24H,8,15-16,18-19H2 |
InChI Key |
SMDKXZCYBNATBE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(N(C1)CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])CC4=CC=CC=C4 |
Origin of Product |
United States |
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